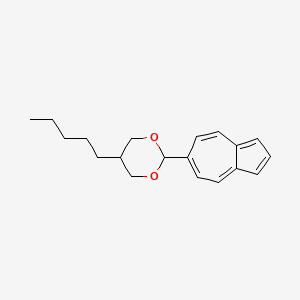
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is an organic compound that features an azulene moiety attached to a dioxane ring. Azulene is known for its deep blue color and aromatic properties, making it an interesting subject in organic chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane typically involves the Stille cross-coupling reaction. This method uses organotin reagents derived from azulenes, such as 6-(tri-n-butylstannyl)azulene, which are prepared by Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) . The reaction conditions often involve palladium catalysts and various organic electrophiles to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The azulene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azulene ring, affecting its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azulene ring.
Aplicaciones Científicas De Investigación
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane involves its interaction with molecular targets through its azulene moiety. The azulene ring’s aromaticity and electronic properties enable it to participate in various biochemical pathways. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and deep blue color.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.
Vetivazulene: Another azulene derivative found in natural sources like vetiver oil.
Uniqueness
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is unique due to the presence of both the azulene and dioxane moieties. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
188819-51-4 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-azulen-6-yl-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-6-15-13-20-19(21-14-15)18-11-9-16-7-5-8-17(16)10-12-18/h5,7-12,15,19H,2-4,6,13-14H2,1H3 |
Clave InChI |
XWHJMQJKWHYFRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1COC(OC1)C2=CC=C3C=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
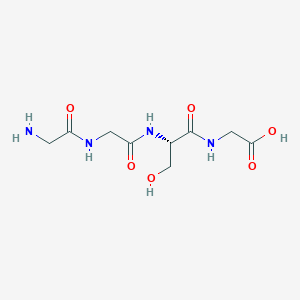
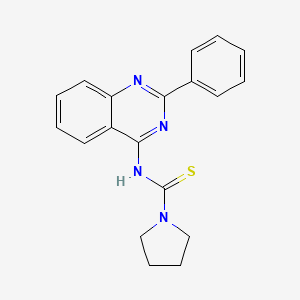
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
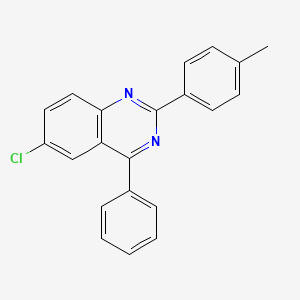

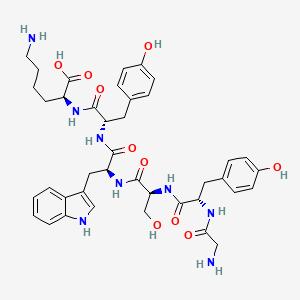
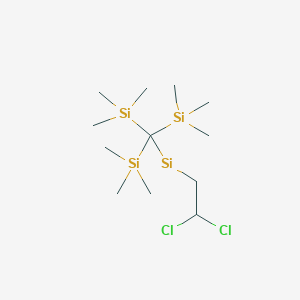
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
